molecular formula C18H20N4O2 B6981028 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea

Cat. No.: B6981028
M. Wt: 324.4 g/mol
InChI Key: NUQMRNNSQAENEZ-QMRHZFGWSA-N
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Description

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and an oxazolyl-phenylethyl group linked by a urea moiety.

Properties

IUPAC Name

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c19-12-14-6-7-15(10-14)21-18(23)22-16(17-20-8-9-24-17)11-13-4-2-1-3-5-13/h1-5,8-9,14-16H,6-7,10-11H2,(H2,21,22,23)/t14-,15+,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMRNNSQAENEZ-QMRHZFGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C#N)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C#N)NC(=O)NC(CC2=CC=CC=C2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea typically involves multiple steps, including the formation of the cyanocyclopentyl intermediate and the oxazolyl-phenylethyl intermediate, followed by their coupling through a urea linkage. Common synthetic routes may involve:

    Formation of the cyanocyclopentyl intermediate: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Formation of the oxazolyl-phenylethyl intermediate: This step may involve the reaction of phenylethylamine with oxalyl chloride to form the oxazolyl ring.

    Coupling reaction: The final step involves the reaction of the two intermediates with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-thiazol-2-yl)-2-phenylethyl]urea
  • 1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-imidazol-2-yl)-2-phenylethyl]urea

Uniqueness

1-[(1R,3S)-3-cyanocyclopentyl]-3-[1-(1,3-oxazol-2-yl)-2-phenylethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazolyl group, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and interactions with molecular targets.

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